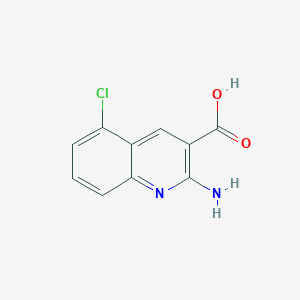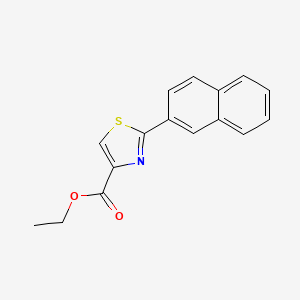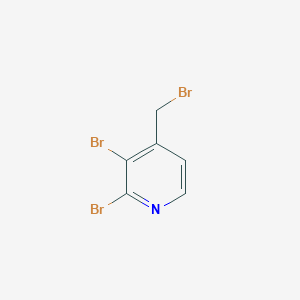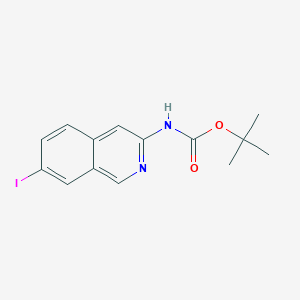
1-Ethyl-4-(1-methoxyvinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, featuring an ethyl group and a methoxyvinyl group attached to the benzene ring
准备方法
The synthesis of 1-Ethyl-4-(1-methoxyvinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. These methods ensure consistent quality and purity of the final product.
化学反应分析
1-Ethyl-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alkane.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.
科学研究应用
1-Ethyl-4-(1-methoxyvinyl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs or treatments.
作用机制
The mechanism by which 1-Ethyl-4-(1-methoxyvinyl)benzene exerts its effects involves interactions with molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form intermediates that eventually yield substituted products .
相似化合物的比较
1-Ethyl-4-(1-methoxyvinyl)benzene can be compared with other benzene derivatives, such as:
1-Ethyl-4-methoxybenzene: Lacks the methoxyvinyl group, resulting in different reactivity and applications.
1-Ethyl-4-(1-methylpropyl)benzene: Features a different alkyl group, leading to variations in physical and chemical properties.
1-Ethyl-4-(1-methylethyl)benzene: Another similar compound with distinct substituents affecting its behavior in reactions.
属性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
1-ethyl-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C11H14O/c1-4-10-5-7-11(8-6-10)9(2)12-3/h5-8H,2,4H2,1,3H3 |
InChI 键 |
JTKRPCCOFGOPQA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)




![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)



